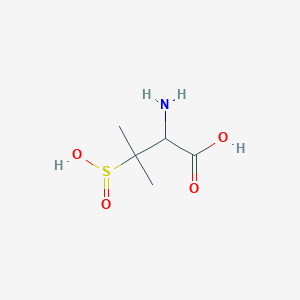
2-アミノ-3-メチル-3-スルフィノブタン酸
概要
説明
2-Amino-3-methyl-3-sulfinobutanoic acid (AMSBA), also known as 2-amino-3-methyl-3-sulfinopropanoic acid, is an organic compound with a molecular formula of C4H9NO4S. It is a white powder that is soluble in water and is used in the production of pharmaceuticals, biochemicals, and other organic compounds. AMSBA is a component of the coenzyme A (CoA) biosynthesis pathway and has been used in the synthesis of CoA analogs. It has been used in the development of novel drugs, as well as for the production of other compounds.
科学的研究の応用
抗菌剤開発
2-アミノ-3-メチル-3-スルフィノブタン酸: is a key impurity reference material in the production of Sulbactam Sodium, an antibiotic . It serves as a standard for ensuring the purity and quality of Sulbactam, which is used to combat bacterial infections by inhibiting beta-lactamase enzymes.
医薬品の品質管理
This compound is utilized as a reference standard in pharmaceutical testing to determine the strength, quality, purity, and identity of Sulbactam-related products . Its role is crucial in the analytical development, method validation, and stability and release testing of antibacterial drugs.
不純物プロファイリング
In the pharmaceutical industry, 2-アミノ-3-メチル-3-スルフィノブタン酸 is used for impurity profiling, which is essential for the identification and quantification of impurities in drug substances . This ensures the safety and efficacy of the pharmaceutical products.
ベータラクタマーゼ阻害剤の合成
The compound is involved in the synthesis of beta-lactamase inhibitors. These inhibitors are combined with penicillin-type antibiotics to enhance their efficacy against resistant bacterial strains .
抗生物質相乗効果の研究
It plays an active role in research focused on antibiotic synergy, particularly in understanding how beta-lactamase inhibitors like Sulbactam can enhance the effectiveness of other antibiotics .
高度な分析手法
2-アミノ-3-メチル-3-スルフィノブタン酸: is used in developing advanced analytical methodologies like NMR, HPLC, LC-MS, and UPLC, providing comprehensive data for pharmaceutical analysis .
薬物分解研究
The compound is significant in studying the degradation pathways of Sulbactam under various conditions, which is vital for predicting the shelf life and stability of the drug .
規制遵守
As a reference standard, 2-アミノ-3-メチル-3-スルフィノブタン酸 aids pharmaceutical companies in meeting regulatory requirements by providing a benchmark against which the impurities in Sulbactam can be measured .
Safety and Hazards
作用機序
Target of Action
2-Amino-3-methyl-3-sulfinobutanoic acid, also known as Sulbactam M-1, is a structural analogue of Sulbactam . Sulbactam is a β-lactamase inhibitor, which means it targets β-lactamase enzymes produced by certain bacteria. These enzymes degrade β-lactam antibiotics, rendering them ineffective. By inhibiting these enzymes, Sulbactam M-1 allows the antibiotics to perform their function of destroying the bacterial cell wall .
Mode of Action
As a β-lactamase inhibitor, Sulbactam M-1 binds to the active site of the β-lactamase enzyme. This prevents the enzyme from breaking down the β-lactam ring, an essential component of many antibiotics. As a result, the antibiotic remains active and can exert its bactericidal effect .
Biochemical Pathways
The primary biochemical pathway affected by Sulbactam M-1 is the bacterial cell wall synthesis pathway. By inhibiting β-lactamase, Sulbactam M-1 allows β-lactam antibiotics to inhibit the transpeptidase enzymes that cross-link the peptidoglycan strands of the bacterial cell wall. This leads to a weakened cell wall and eventually, bacterial cell death .
Pharmacokinetics
Sulbactam is well-absorbed after intramuscular administration, widely distributed in body tissues and fluids, minimally metabolized, and primarily excreted unchanged in the urine .
Result of Action
The primary result of Sulbactam M-1’s action is the potentiation of β-lactam antibiotics. By inhibiting β-lactamase, Sulbactam M-1 prevents the degradation of β-lactam antibiotics, allowing them to exert their bactericidal effects. This results in the destruction of the bacterial cell wall and ultimately, the death of the bacteria .
Action Environment
The action of Sulbactam M-1 can be influenced by various environmental factors. For instance, the presence of other drugs may affect its absorption, distribution, metabolism, and excretion. Additionally, the pH of the environment can influence the ionization state of Sulbactam M-1, potentially affecting its absorption and distribution. The presence of β-lactamase-producing bacteria will also directly impact the efficacy of Sulbactam M-1 .
特性
IUPAC Name |
2-amino-3-methyl-3-sulfinobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4S/c1-5(2,11(9)10)3(6)4(7)8/h3H,6H2,1-2H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIZNTHNFAOGAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)S(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-amino-3-methyl-3-sulfinobutanoic acid formed during sulbactam degradation?
A1: Research indicates that 2-amino-3-methyl-3-sulfinobutanoic acid is not the direct product of sulbactam degradation. Instead, it forms through a two-step process. Initially, sulbactam degrades into a transient intermediate, 5-carboxy-6-methyl-6-sulfino-4-aza-2-heptenoic acid. This unstable compound further breaks down into 2-amino-3-methyl-3-sulfinobutanoic acid and formylacetic acid. [, ] This degradation pathway highlights the susceptibility of sulbactam to alkaline conditions.
Q2: How does the pH of the solution impact the stability of sulbactam and its degradation to 2-amino-3-methyl-3-sulfinobutanoic acid?
A2: The stability of sodium sulbactam is significantly influenced by pH. Studies reveal maximum stability within the pH range of 3.0 to 7.0. [] Outside this range, degradation rates accelerate. Under alkaline conditions, sulbactam degrades through a pathway that ultimately yields 2-amino-3-methyl-3-sulfinobutanoic acid and formylacetic acid. [, ] This sensitivity to pH underscores the importance of carefully controlled conditions during sulbactam formulation and storage.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



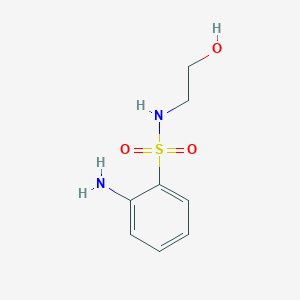

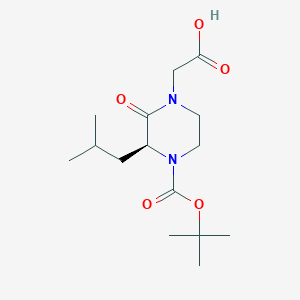
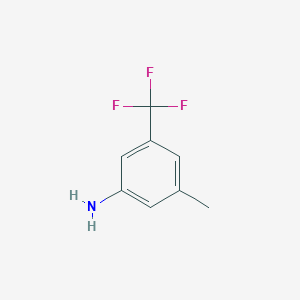
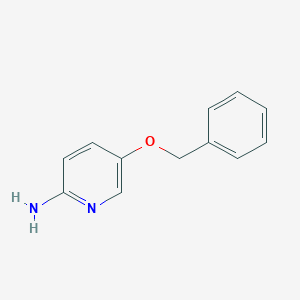


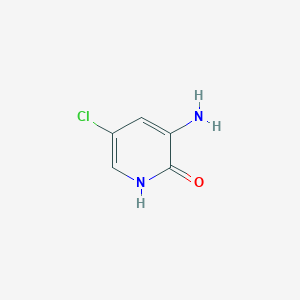
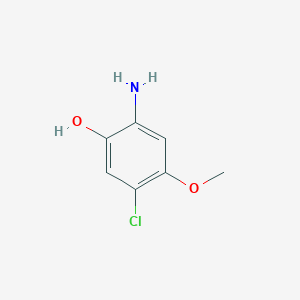

![2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile](/img/structure/B113390.png)
![[4-(2-Amino-ethyl)-phenyl]-acetic acid](/img/structure/B113391.png)

